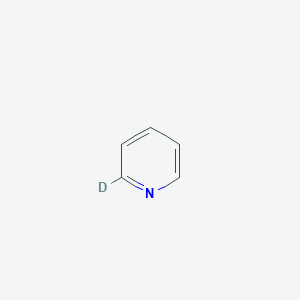

2-Deuteriopyridine

Overview

Description

Molecular Structure Analysis

The molecular structure of 2-Deuteriopyridine has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

While specific chemical reactions involving 2-Deuteriopyridine are not detailed in the search results, there are related studies on the reactions of 2-Aminopyridine derivatives . These reactions involve the use of enaminones as key precursors under solvent-free conditions .Scientific Research Applications

Drug Discovery

Scientific Field

Pharmaceutical Sciences Application Summary: 2-Deuteriopyridine is used in the discovery and development of new drugs, particularly those with a piperidine structure, which is a common feature in many pharmaceuticals. Methods of Application:

- Pharmacological Testing: The derivatives are then tested for a wide range of pharmacological activities. Results Summary: Piperidine derivatives have shown promise in therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic agents .

Pharmacological Applications

Scientific Field

Medicinal Chemistry Application Summary: The compound’s derivatives are explored for their potential in treating various diseases due to their significant biological activity. Methods of Application:

- Drug Synthesis: Utilizing 2-Deuteriopyridine to synthesize drugs with improved efficacy and safety profiles. Results Summary: Recent advances have led to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which have shown significant pharmacological activity .

Cardiovascular Research

Scientific Field

Cardiovascular Pharmacology Application Summary: 2-Deuteriopyridine derivatives are being investigated for their potential use in cardiovascular drugs. Methods of Application:

- Clinical Trials: Conducting trials to assess the efficacy and safety of these new compounds. Results Summary: There is great potential for new cardiovascular drugs containing pyridine and dihydropyridine scaffolds, which are expected to increase in diversity and application in the coming decade .

These additional applications demonstrate the versatility of 2-Deuteriopyridine in the field of scientific research, particularly in drug discovery and development. Its role in creating new therapeutic agents across various medical fields underscores its importance in advancing healthcare and treatment options.

Supramolecular Chemistry

Scientific Field

Chemistry Application Summary: 2-Deuteriopyridine is used in the study of supramolecular structures due to its ability to engage in hydrogen bonding and stacking interactions. Methods of Application:

- Self-Assembly: Aids in the self-assembly of larger molecular structures through non-covalent interactions. Results Summary: The use of 2-Deuteriopyridine has led to the development of novel supramolecular architectures with potential applications in nanotechnology and materials science .

Analytical Chemistry

Scientific Field

Analytical Chemistry Application Summary: 2-Deuteriopyridine serves as a standard in chromatographic analysis due to its stable isotopic label. Methods of Application:

- Mass Spectrometry: Used in tandem with mass spectrometry to differentiate between deuterated and non-deuterated species. Results Summary: The incorporation of 2-Deuteriopyridine has enhanced the precision of analytical techniques, providing clearer insights into the composition of complex mixtures .

Photodynamic Therapy

Scientific Field

Medical Research Application Summary: 2-Deuteriopyridine derivatives are investigated for their use in photodynamic therapy (PDT) as photosensitizers. Methods of Application:

- In Vitro and In Vivo Testing: Assessing the efficacy of these compounds in cellular and animal models. Results Summary: Preliminary results indicate that certain 2-Deuteriopyridine derivatives can effectively generate reactive oxygen species upon light activation, offering a promising avenue for cancer treatment .

Fluorescent Probes

Scientific Field

Biochemistry Application Summary: The compound is used in the design of fluorescent probes for biological imaging and diagnostics. Methods of Application:

- Biological Imaging: Utilization of these probes in fluorescence microscopy to visualize cellular processes. Results Summary: The development of 2-Deuteriopyridine-based fluorescent probes has provided researchers with powerful tools for studying live cells and tissues with high specificity and sensitivity .

Neuropharmacology

Scientific Field

Pharmacology Application Summary: Research into 2-Deuteriopyridine derivatives for their potential neuroprotective and neuroenhancement effects. Methods of Application:

- Cognitive Enhancers: Evaluation of derivatives as potential treatments for cognitive disorders. Results Summary: Studies have shown that some 2-Deuteriopyridine derivatives exhibit neuroprotective properties and are being further investigated for their potential in treating neurodegenerative diseases .

Safety And Hazards

Future Directions

Deuterium incorporation in drug discovery has shown potential for improving the pharmacokinetic and/or toxicity profile of drugs . This could potentially translate into improvements in efficacy and safety compared with the non-deuterated counterparts . The focus has shifted to applying deuteration in novel drug discovery .

properties

IUPAC Name |

2-deuteriopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJWROOIHBZHMG-QYKNYGDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deuteriopyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

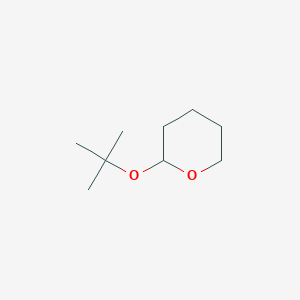

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)